

Technical Support Center: Improving the Stability of Dilute Mohr's Salt Solutions

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Compound of Interest

Compound Name: Azanium;hexahydrate

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with dilute Mohr's salt (Ferrous Ammonium Sulfate) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared dilute Mohr's salt solution turning yellow or brown?

A1: A yellow or brown tint in your Mohr's salt solution is a common indicator that the ferrous ions (Fe^{2+}) are oxidizing to ferric ions (Fe^{3+}).^{[1][2]} This oxidation is more likely to occur at a higher pH.^{[3][4]} To prevent this, it is crucial to acidify the solution during preparation.

Q2: What is the role of sulfuric acid in preparing Mohr's salt solutions?

A2: Dilute sulfuric acid serves two primary purposes in the preparation of Mohr's salt solutions:

- **Prevents Hydrolysis:** It prevents the hydrolysis of ferrous sulfate, one of the components of the double salt.^{[3][5][6][7]}
- **Inhibits Oxidation:** It creates an acidic environment that helps to stabilize the ferrous (Fe^{2+}) ions and prevent their oxidation to ferric (Fe^{3+}) ions.^{[1][4][8]}

Q3: Can I use other acids like hydrochloric acid (HCl) or nitric acid (HNO₃) to stabilize the solution?

A3: It is not recommended to use hydrochloric acid or nitric acid. Nitric acid is a strong oxidizing agent and will promote the oxidation of Fe²⁺ to Fe³⁺.^[6] Hydrochloric acid can also be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄), which is often used in titrations with Mohr's salt, leading to inaccurate results.^[6]

Q4: How does Mohr's salt's composition contribute to its stability?

A4: Mohr's salt is a double salt of ferrous sulfate and ammonium sulfate.^{[3][5][6]} The presence of ammonium sulfate enhances the stability of the ferrous ion, making Mohr's salt more resistant to atmospheric oxidation compared to ferrous sulfate alone.^{[5][9]} The ammonium ions also contribute to a slightly acidic pH in solution, which further slows down the oxidation process.^{[3][4]}

Q5: For how long can I store a dilute Mohr's salt solution?

A5: The stability of a dilute Mohr's salt solution depends on proper preparation and storage. When prepared with distilled water and acidified with sulfuric acid, the solution is relatively stable. However, for high-precision analytical work, it is best practice to use freshly prepared solutions or to restandardize the solution if it has been stored for a significant period.^[10] To maximize shelf life, store the solution in a cool, dark, and airtight container.^[10]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Solution appears cloudy or has a precipitate.	1. Incomplete dissolution of salts. 2. Hydrolysis of ferrous ions due to insufficient acidification.[3][5][6] 3. Use of impure water containing contaminants.	1. Ensure salts are fully dissolved by gentle warming and stirring.[7] 2. Add a few drops of dilute sulfuric acid to the water before dissolving the Mohr's salt.[5][11] 3. Always use distilled or deionized water for solution preparation.[5]
Titration results are inconsistent or inaccurate.	1. Degradation of the Mohr's salt solution due to oxidation.[1] 2. Improper standardization of the titrant. 3. Contamination of glassware.	1. Prepare a fresh Mohr's salt solution, ensuring proper acidification.[5] 2. Verify the concentration of your titrant against a primary standard. 3. Ensure all glassware is thoroughly cleaned with distilled water.[3]
The color of the solution changes over a short period.	Rapid oxidation of Fe^{2+} to Fe^{3+} .[1][2]	1. Check the pH of the solution; it may not be sufficiently acidic. 2. Store the solution in a tightly capped, dark bottle to minimize exposure to air and light.[10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized 0.1 M Mohr's Salt Solution

Objective: To prepare a 0.1 M solution of Mohr's salt with enhanced stability for use in titrations and other analytical procedures.

Materials:

- Mohr's salt (Ferrous Ammonium Sulfate Hexahydrate, $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$) - Molar mass: 392.14 g/mol
- Distilled or deionized water
- Dilute Sulfuric Acid (e.g., 2 M)
- Volumetric flask (1000 mL)
- Beaker (250 mL)
- Glass funnel
- Weighing balance

Procedure:

- Accurately weigh 39.21 g of Mohr's salt.
- In the 250 mL beaker, add approximately 200 mL of distilled water.
- Carefully add 2-3 mL of dilute sulfuric acid to the water to prevent hydrolysis and oxidation.
[\[5\]](#)[\[11\]](#)
- Quantitatively transfer the weighed Mohr's salt into the acidified water in the beaker.
- Gently stir the solution until the salt is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heating to prevent the conversion of Fe^{2+} to Fe^{3+} .[\[7\]](#)
- Using the glass funnel, transfer the solution into the 1000 mL volumetric flask.
- Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask to ensure all the salt is transferred.
- Add distilled water to the volumetric flask up to the calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Store the prepared solution in a clean, well-stoppered, and preferably amber-colored bottle.

Protocol 2: Assessing the Stability of the Prepared Mohr's Salt Solution

Objective: To monitor the stability of the prepared Mohr's salt solution over time by titration with a standardized potassium permanganate (KMnO_4) solution.

Materials:

- Prepared 0.1 M Mohr's salt solution
- Standardized 0.02 M potassium permanganate (KMnO_4) solution
- Dilute Sulfuric Acid (e.g., 2 M)
- Burette (50 mL)
- Pipette (20 mL)
- Conical flasks (250 mL)

Procedure:

- Initial Titration (Day 0): a. Rinse and fill the burette with the standardized KMnO_4 solution. Record the initial burette reading. b. Pipette 20.0 mL of the freshly prepared Mohr's salt solution into a conical flask. c. Add approximately 20 mL of dilute sulfuric acid to the conical flask.^[12] d. Titrate the Mohr's salt solution with the KMnO_4 solution until a faint, permanent pink color persists. This is the endpoint.^[12] e. Record the final burette reading. f. Repeat the titration at least two more times to obtain concordant results. g. Calculate the initial concentration of the Mohr's salt solution.
- Subsequent Titrations (e.g., Day 3, Day 7, Day 14): a. Store the remaining Mohr's salt solution in a cool, dark place. b. On the designated days, repeat the titration procedure as described in step 1. c. Calculate the concentration of the Mohr's salt solution on each day.
- Data Analysis: a. Record the calculated concentrations in a table. b. A significant decrease in the concentration over time indicates instability and oxidation of the Fe^{2+} ions.

Time	Volume of KMnO ₄ used (mL) - Trial 1	Volume of KMnO ₄ used (mL) - Trial 2	Volume of KMnO ₄ used (mL) - Trial 3	Average Volume (mL)	Calculated Molarity of Mohr's Salt (M)
Day 0					
Day 3					
Day 7					
Day 14					

Visualizations

Caption: Degradation pathways of Mohr's salt in aqueous solution.

Caption: Workflow for preparing a stable Mohr's salt solution.

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